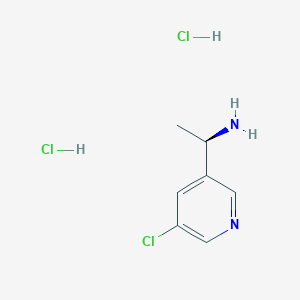![molecular formula C7H6BrN3 B13672238 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13672238.png)
7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The presence of a bromine atom at the 7th position and a methyl group at the 3rd position of the pyrazolo[1,5-a]pyrimidine ring system imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate β-enaminone derivatives with 3-bromo-1H-pyrazol-5-amine under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-assisted synthesis method suggests its potential for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can further enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.
Medicine: Explored for its anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optoelectronic applications.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the pyrazolo[1,5-a]pyrimidine core allows the compound to act as a potent inhibitor of certain enzymes, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer activity or fluorescence .
Comparison with Similar Compounds
- 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
- 7-Fluoro-3-methylpyrazolo[1,5-a]pyrimidine
- 7-Iodo-3-methylpyrazolo[1,5-a]pyrimidine
Comparison: 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and photophysical properties compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-3-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,1H3 |
InChI Key |
ZIEBRMPJKJGQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


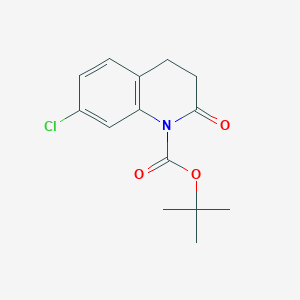

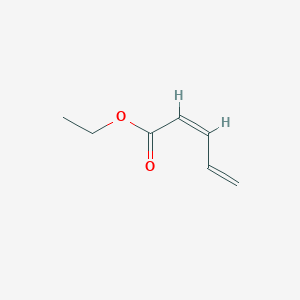
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
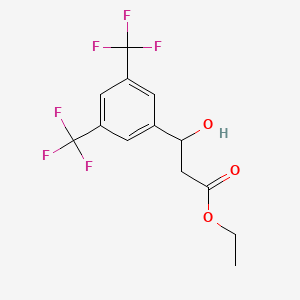

![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
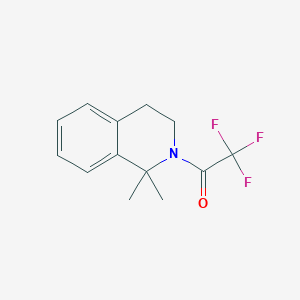
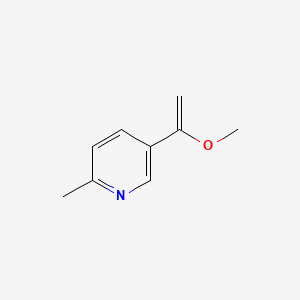

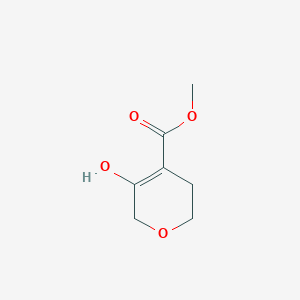
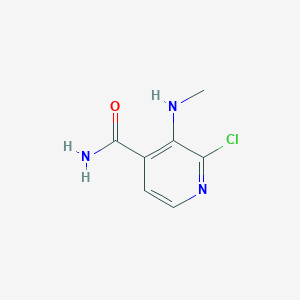
![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)
